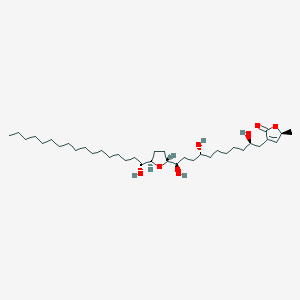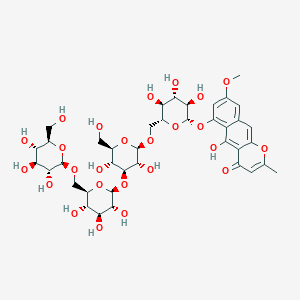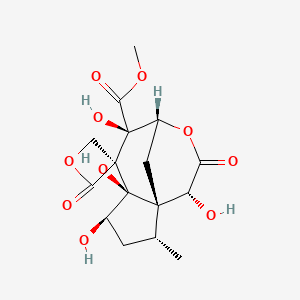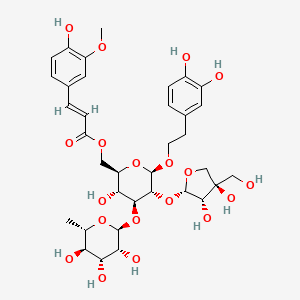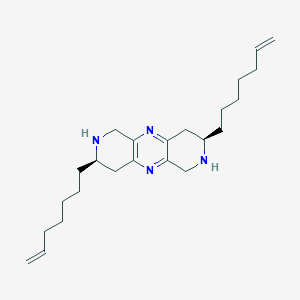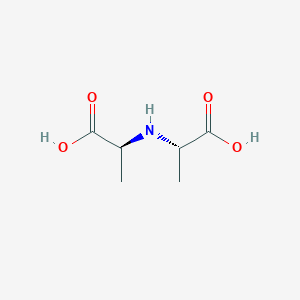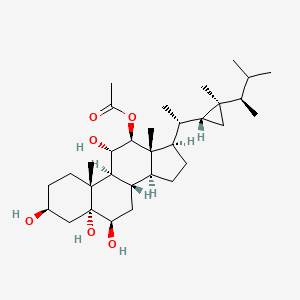
4-氨基-3-氟苯硼酸
描述
4-Amino-3-fluorophenylboronic acid is a chemical compound with the molecular formula C6H7BFNO2 . It has an average mass of 154.935 Da and a monoisotopic mass of 155.055389 Da .
Synthesis Analysis
The compound has been synthesized from 4-bromo-2-fluoroaniline by protecting the amine group and then carrying out a lithium-bromine exchange, followed by the addition of trimethyl borate and then acidic hydrolysis . This process yielded a 47% yield .Molecular Structure Analysis
The molecular structure of 4-Amino-3-fluorophenylboronic acid includes 3 hydrogen bond acceptors, 4 hydrogen bond donors, and 1 freely rotating bond . The polar surface area is 66 Ų and the molar refractivity is 37.0±0.4 cm³ .Chemical Reactions Analysis
While specific chemical reactions involving 4-Amino-3-fluorophenylboronic acid are not detailed in the search results, boronic acids are generally known to participate in coupling reactions .Physical And Chemical Properties Analysis
The compound has a density of 1.3±0.1 g/cm³, a boiling point of 340.0±52.0 °C at 760 mmHg, and a flash point of 159.4±30.7 °C . It has an ACD/LogP of 0.64 and an ACD/LogD (pH 7.4) of 0.47 .科学研究应用
Suzuki-Miyaura Coupling Reactions
4-Amino-3-fluorophenylboronic acid: serves as a valuable reactant in Suzuki-Miyaura coupling reactions. These reactions involve the cross-coupling of aryl or vinyl boronic acids with aryl or vinyl halides, catalyzed by palladium complexes. In particular, this compound has been employed in microwave-assisted Suzuki coupling reactions using triton B catalyst. The resulting products find applications in various fields, including materials science and pharmaceuticals .
Biologically Active Terphenyls
Researchers have utilized 4-Amino-3-fluorophenylboronic acid to synthesize novel biologically active terphenyls. These compounds exhibit diverse biological properties and may serve as potential drug candidates or pharmacological tools. Further studies are needed to explore their specific applications .
Liquid Crystalline Fluorobiphenylcyclohexenes and Difluoroterphenyls
By employing palladium-catalyzed cross-couplings, scientists have synthesized liquid crystalline fluorobiphenylcyclohexenes and difluoroterphenyls using 3-Fluorophenylboronic acid . These materials have intriguing properties related to liquid crystal behavior and may find applications in display technologies, sensors, and optical devices .
Synthesis of o-Phenylphenols as Leukotriene B4 Receptor Agonists
Researchers have used 3-Fluorophenylboronic acid in the synthesis of o-phenylphenols. These compounds act as potent leukotriene B4 receptor agonists, which are relevant in inflammation and immune responses. Understanding their biological activity and potential therapeutic applications is an ongoing area of investigation .
Boron Reagent in Organic Synthesis
4-Fluorophenylboronic acid: is a versatile boron reagent commonly employed in organic synthesis. It participates in various coupling reactions, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions. Researchers use it to introduce aryl and vinyl groups into target molecules, making it a valuable tool for constructing complex organic compounds .
Boronic Acid-Based Sensors
Boronic acids, including 4-Fluorophenylboronic acid , exhibit reversible binding with diols and sugars. Researchers have harnessed this property to develop sensors for glucose monitoring, glycoprotein detection, and other biomolecules. These sensors find applications in clinical diagnostics and environmental monitoring .
安全和危害
作用机制
Target of Action
Boronic acids, in general, are known to interact with various biological targets, including enzymes and receptors, by forming reversible covalent bonds with hydroxyl groups .
Mode of Action
Boronic acids are known to interact with their targets through the formation of reversible covalent bonds with hydroxyl groups . This interaction can lead to changes in the target’s function, potentially altering cellular processes.
Biochemical Pathways
Boronic acids are often used in suzuki-miyaura coupling reactions, a type of palladium-catalyzed cross-coupling reaction . This suggests that 4-Amino-3-fluorophenylboronic acid could potentially be involved in similar biochemical transformations.
Action Environment
The action, efficacy, and stability of 4-Amino-3-fluorophenylboronic acid can be influenced by various environmental factors. For instance, the compound’s stability could be affected by temperature and pH . Additionally, the presence of other molecules could potentially influence the compound’s interactions with its targets.
属性
IUPAC Name |
(4-amino-3-fluorophenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BFNO2/c8-5-3-4(7(10)11)1-2-6(5)9/h1-3,10-11H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNHWAOAYJATKIL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)N)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BFNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60436528 | |
| Record name | 4-AMINO-3-FLUOROPHENYLBORONIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60436528 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.94 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Amino-3-fluorophenyl)boronic acid | |
CAS RN |
494752-42-0 | |
| Record name | 4-AMINO-3-FLUOROPHENYLBORONIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60436528 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does 4-Amino-3-fluorophenylboronic acid function as a glucose sensor?
A1: 4-Amino-3-fluorophenylboronic acid acts as a molecular recognition element for glucose due to its boronic acid group. This group reversibly binds with cis-diols present in glucose molecules. [, ] This interaction triggers a change in the optical properties of materials containing 4-Amino-3-fluorophenylboronic acid, such as photonic crystals, enabling the detection of glucose. [] The binding affinity is influenced by pH, with optimal binding occurring at physiological pH. []
Q2: What makes 4-Amino-3-fluorophenylboronic acid suitable for glucose monitoring in tear fluid?
A2: 4-Amino-3-fluorophenylboronic acid exhibits a detection limit of approximately 1 µmol/L in synthetic tear fluid, making it sensitive enough to detect glucose at the concentrations found in this bodily fluid (around 100 µmol/L). [] Moreover, its ability to induce a visually detectable color shift in photonic crystal sensors across the physiologically relevant glucose concentration range in tear fluid makes it ideal for non-invasive or minimally invasive monitoring applications, such as ocular inserts or contact lenses for diabetic patients. []
Q3: Can you elaborate on the use of 4-Amino-3-fluorophenylboronic acid in "smart" insulin delivery systems?
A3: 4-Amino-3-fluorophenylboronic acid plays a crucial role in developing glucose-responsive microneedle patches for on-demand insulin delivery. [] When incorporated into a hyaluronic acid-based hydrogel matrix, 4-Amino-3-fluorophenylboronic acid forms dynamic crosslinks with catechol groups present in dopamine units within the polymer network. [] This crosslinking is reversible and sensitive to glucose levels. As glucose concentration rises, it competes with the catechol groups for binding to the boronic acid, leading to a decrease in crosslinking density. [] This, in turn, causes the hydrogel to swell and release insulin at a faster rate in hyperglycemic conditions compared to euglycemia. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![(2S,3R,4S,5S)-2-[[(3R,4S,4aR,6aS,6bR,9S,10S,12aR,14bS)-3,10-dihydroxy-9-(hydroxymethyl)-2,2,4a,6a,6b,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicen-4-yl]oxy]oxane-3,4,5-triol](/img/structure/B1248528.png)
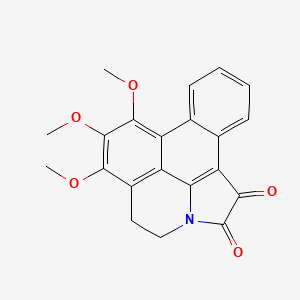

![(7S,9R,10R)-7,10-bis[[(2S,4S,5S,6S)-5-[(2S,4S,5S,6S)-5-[(2S,4S,5S,6S)-4,5-dihydroxy-6-methyloxan-2-yl]oxy-4-hydroxy-6-methyloxan-2-yl]oxy-4-(dimethylamino)-6-methyloxan-2-yl]oxy]-9-ethyl-4,6,9,11-tetrahydroxy-8,10-dihydro-7H-tetracene-5,12-dione](/img/structure/B1248533.png)
